molecular formula C9H7NO B2453317 N-phenylprop-2-ynamide CAS No. 7341-97-1

N-phenylprop-2-ynamide

Cat. No. B2453317
CAS RN: 7341-97-1
M. Wt: 145.161
InChI Key: MJTDYWXUZKOVHX-UHFFFAOYSA-N
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Description

“N-phenylprop-2-ynamide” is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 .


Synthesis Analysis

The synthesis of ynamides, such as this compound, has been reported in several studies . A robust and modular synthesis of ynamides has been described, which uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .


Chemical Reactions Analysis

Ynamides, including this compound, have been found to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules .

Scientific Research Applications

1. Corrosion Inhibition

N-phenylprop-2-ynamide derivatives have been studied for their effectiveness as corrosion inhibitors. A study found that certain organic compounds, including derivatives of this compound, were effective in inhibiting corrosion of mild steel in an HCl medium. The research used experimental methods like electrochemical impedance spectroscopy and surface analysis, along with theoretical studies like density functional theory, to establish the mechanisms of corrosion inhibition and adsorption on mild steel surfaces (Boughoues, Benamira, Messaadia, & Ribouh, 2020).

2. Synthesis of Nitrogen-Containing Compounds

Ynamides, such as this compound, are key in synthesizing nitrogen-containing products. They are used in various organic transformations, including ring-forming reactions, due to their properties of having both electrophilic and nucleophilic characteristics. These compounds are instrumental in the rapid assembly of complex molecular structures, especially in creating structural motifs found in natural products and medicinal molecules (Wang et al., 2014).

3. Metal-Free Ynamide Transformations

Metal-free transformations of ynamides, including those involving this compound, have been explored for their utility in organic synthesis. These transformations are used to rapidly assemble structurally complex N-containing molecules, particularly valuable N-heterocycles. Recent advances in Brønsted acid-mediated reactions of ynamides have significantly contributed to the development of ynamide chemistry, showing applications in cycloaddition, cyclization, and hydro-heteroatom addition reactions (Chen, Qian, & Ye, 2020).

4. Synthesis of Complex Molecular Structures

This compound derivatives are used in gold-catalyzed annulations with other compounds, leading to the formation of complex molecular structures. Studies have demonstrated distinct annulations between ynamides and other compounds, such as 1,2-benzisoxazoles, with ligand-controlled chemoselectivity. These reactions have potential applications in the synthesis of pharmaceutically relevant compounds (Jadhav, Lu, & Liu, 2018).

Future Directions

Ynamide coupling reagents, including N-phenylprop-2-ynamide, have evolved into a class of general coupling reagents for both amide and ester bond formation . Their future impact on peptide synthesis is highlighted, paving the way for their sustainable industrial application .

properties

IUPAC Name

N-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDYWXUZKOVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound 20 was prepared according to the method described for compound 1 employing aniline (1 g, 0.01 mol), propargylic acid (0.76 g, 0.01 mol), DCC (2.2 g, 0.01) and DMAP (8.6 mg, 0.07 mmol) to give brown solid compound 20 (1.35 g, 87%). 1H NMR (300 MHz, CD2Cl2) δ 2.93 (s, 1H), 7.15 (t, J=6.9 Hz, 1H), 7.33 (t, J=7.5 Hz, 2H), 7.52 (t, J=7.4 Hz, 2H), 7.79 (br s, 1H).
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three
Name
Quantity
2.2 g
Type
reactant
Reaction Step Four
Name
Quantity
8.6 mg
Type
catalyst
Reaction Step Five
Yield
87%

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